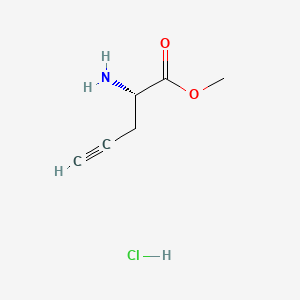

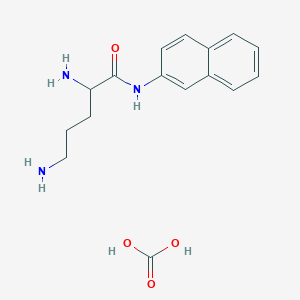

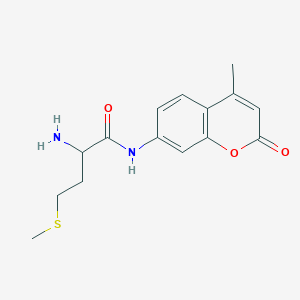

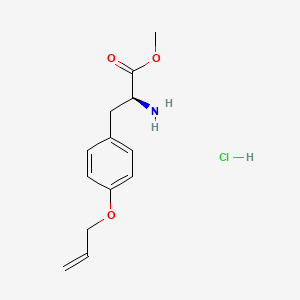

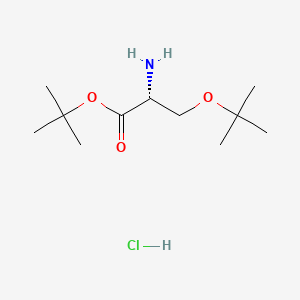

H-D-Ser(tBu)-OtBu HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-D-Ser(tBu)-OtBu HCl is a novel and versatile chemoselective reagent that has been developed for use in a variety of organic synthesis and medicinal chemistry applications. This reagent has been shown to be highly effective in the synthesis of compounds with a wide range of structural complexity, and its use has been reported in a number of different areas, including the synthesis of antibiotics, peptides, and other pharmaceuticals. In addition, this compound has been used to facilitate the synthesis of high-value compounds in laboratory experiments.

Aplicaciones Científicas De Investigación

Cardioprotective Properties

H-D-Ser(tBu)-OtBu HCl, as part of the tetrapeptide derivative Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu (PEP1261), has shown promising cardioprotective properties. In a study, PEP1261 demonstrated effectiveness in reducing serum marker enzyme levels and restoring electrocardiographic changes towards normalcy in isoproterenol-induced myocardial necrosis in rats. It inhibited the action of free radicals by increasing antioxidant levels and showed potential as a cardioprotective agent with membrane-stabilizing action (Manikandan et al., 2002).

Analytical Applications in Food Safety

The compound has been used in the context of food safety, particularly in the study of organotin compounds migration from food packaging. Surface-enhanced Raman scattering (SERS) was used for rapid analysis of organotin compounds, including dibutyltin maleate and tributyltin chloride, after migration tests from polyvinyl chloride, a model food packaging material. The study demonstrated the potential of SERS for direct-in-liquid analysis of food simulant after standardized migration tests, showing promising results for the detection and quantification of migrated organotin compounds (Mandrile et al., 2020).

Synthesis of Human-Secretin

The compound has been utilized in the synthesis of peptides, notably in the total synthesis of Human-secretin, a heptacosapeptide amide. The study involved designing and assembling fragments, including a segment with H-D-Ser(tBu)-OtBu, using the Wünsch/Weygand-method with dicyclohexylcarbodiimide. The synthesized Human-secretin displayed full biological activity compared to Porcine-secretin (Wünsch et al., 1993).

Pharmaceutical Research

In pharmaceutical research, the compound has been part of studies involving hormone analogues. For instance, D-Ser(TBU)6-EA10-LRh, a luteinizing hormone-releasing hormone analogue, was used in studies to investigate its effects on the luteal phase in women. The compound demonstrated the ability to induce luteolysis and its luteolytic effect could be prevented by treatment with human chorionic gonadotropin (Bergquist et al., 1980).

Neuropharmacology

This compound, as part of the peptide BUBU [H-Tyr-D.Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)-OH], was studied for its resistance to degradation and bioavailability. The peptide, a selective and potent agonist of the δ opioid receptor, demonstrated resistance to degradation by rat serum and brain membrane in vitro and showed a significant percentage presence in the brain after intravenous injection in mice. The study supported the potential of BUBU and similar peptides for characterizing pharmacological responses induced by selective stimulation of δ and μ receptors after systemic administration (Delay-Goyet et al., 1991).

Propiedades

IUPAC Name |

tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZQVGVBTYCBD-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718555 |

Source

|

| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179559-35-4 |

Source

|

| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.